4-Hydroxy-6-methylnicotinic acid

Lanthanide coordination chemistry Photoluminescence Crystal engineering

4-Hydroxy-6-methylnicotinic acid (4-HMNA; synonym: 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid) is a heterocyclic carboxylic acid of formula C₇H₇NO₃ (MW 153.14 g/mol) that exists in a keto–enol tautomeric equilibrium, with the 4-oxo (keto) form predominating under physiological conditions. The compound bears a hydroxyl (enol)/oxo (keto) group at position 4 and a methyl substituent at position 6 of the pyridine ring, distinguishing it from the more common 2-hydroxy and unsubstituted nicotinic acid congeners.

Molecular Formula C7H7NO3
Molecular Weight 153.137
CAS No. 33821-58-8; 67367-33-3
Cat. No. B2473921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-methylnicotinic acid
CAS33821-58-8; 67367-33-3
Molecular FormulaC7H7NO3
Molecular Weight153.137
Structural Identifiers
SMILESCC1=CC(=O)C(=CN1)C(=O)O
InChIInChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
InChIKeyAOJLDZLRTUWFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-6-methylnicotinic Acid (CAS 33821-58-8 / 67367-33-3): Procurement-Relevant Identity, Tautomerism, and Physicochemical Baseline


4-Hydroxy-6-methylnicotinic acid (4-HMNA; synonym: 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid) is a heterocyclic carboxylic acid of formula C₇H₇NO₃ (MW 153.14 g/mol) that exists in a keto–enol tautomeric equilibrium, with the 4-oxo (keto) form predominating under physiological conditions [1]. The compound bears a hydroxyl (enol)/oxo (keto) group at position 4 and a methyl substituent at position 6 of the pyridine ring, distinguishing it from the more common 2-hydroxy and unsubstituted nicotinic acid congeners [1]. Physicochemical characterization data—including a melting point of 263–265 °C, density of ~1.393 g/cm³, XLogP3 of 0.8, two hydrogen-bond donors, and four hydrogen-bond acceptors—are publicly documented through PubChem and vendor analytical certificates [1]. These properties establish the compound's baseline identity for procurement specification and quality-control benchmarking.

Why 4-Hydroxy-6-methylnicotinic Acid Cannot Be Replaced by 2-Hydroxy-6-methylnicotinic Acid, 6-Methylnicotinic Acid, or 4-Hydroxynicotinic Acid in Key Applications


The 4-hydroxy-6-methyl substitution pattern is not a minor structural variation; it fundamentally alters hydrogen-bonding topology, metal-coordination geometry, and downstream reactivity. The presence of the 4-hydroxy/4-oxo group adjacent to the 3-carboxylic acid creates a chelating N,O-donor motif that enables bidentate coordination to lanthanide and transition-metal ions—a binding mode absent in 6-methylnicotinic acid (which lacks the 4-oxo group) and geometrically distinct from the 2-hydroxy isomer, where the hydroxyl is positioned ortho to the ring nitrogen rather than para [1][2]. Furthermore, in pharmaceutical intermediate applications such as cefpiramide synthesis, the 4-hydroxy-6-methylnicotinic acid moiety is a specific, non-interchangeable building block whose amide coupling regiochemistry dictates the antibacterial spectrum of the final cephalosporin [3]. Generic substitution with a positional isomer or a methylation-deficient analog would yield a different amide product with altered, and likely inferior, pharmacological properties.

Product-Specific Quantitative Evidence: 4-Hydroxy-6-methylnicotinic Acid Versus Closest Structural Analogs


Lanthanide-Complex Luminescence: Samarium(III) Complex Exhibits Orange–Red Emission Not Observed with Nicotinic Acid or 6-Methylnicotinic Acid Ligands

The 4-hydroxy-6-methylnicotinic acid (HL) ligand yields dinuclear lanthanide complexes of formula [Ln₂(L)₆(H₂O)₂]·2H₂O (Ln = Ce, Nd, Sm, Pr). The Sm(III) complex (compound 3) displays distinct orange–red photoluminescence in the solid state at room temperature, while the Pr(III) complex (4) exhibits luminescence typical of praseodymium complexes [1]. This luminescent behavior arises from the unique N,O-donor chelation geometry enabled by the 4-oxo (keto) tautomer and the adjacent 3-carboxylate, a coordination motif structurally unavailable to 6-methylnicotinic acid (which lacks the 4-oxo group) and nicotinic acid (which lacks both the 4-oxo and 6-methyl substituents) [1][2].

Lanthanide coordination chemistry Photoluminescence Crystal engineering

Cefpiramide Intermediate Synthesis: 4-Hydroxy-6-methylnicotinic Acid Is the Patent-Specified Building Block for a Third-Generation Cephalosporin

Japanese Patent JPS5549385A (Yamanouchi Pharma, 1980) explicitly claims 4-hydroxy-6-methylnicotinic acid (compound III-a) as the essential nicotinoyl building block for synthesizing D-7-[α-(4-Hydroxy-6-methylnicotinamide)phenylacetamido]-3-(tetrazol-5-yl)-thiomethyl-Δ³-cephem-4-carboxylic acid—the core structure of cefpiramide, a third-generation cephalosporin antibiotic [1]. The intermediate D-α-(4-Hydroxy-6-methylnicotinamido)-p-hydroxyphenylacetic acid (CAS 70785-61-4) is produced by amidating 4-HMNA with the phenylglycine moiety, and this specific amide regiochemistry is critical for the broad-spectrum antibacterial activity of cefpiramide against both Gram-positive and Gram-negative organisms [1][2]. Substitution with 2-hydroxy-6-methylnicotinic acid or 6-methylnicotinic acid would produce amides with different hydrogen-bonding patterns and steric profiles at the 7-position side chain, fundamentally altering antibacterial potency and spectrum [3].

Pharmaceutical intermediates Cephalosporin antibiotics Cefpiramide synthesis

Thermal Stability and Melting Point: 4-HMNA Exhibits a 28–55 °C Higher Melting Point Than Its Closest Positional Isomer and Methylation-Deficient Analogs

Experimental melting point data from multiple authoritative sources establish that 4-hydroxy-6-methylnicotinic acid melts at 263–265 °C (density 1.393 g/cm³) [1]. This is substantially higher than the melting points of the closest structural analogs: 2-hydroxy-6-methylnicotinic acid (233–238 °C) [2], 4-hydroxynicotinic acid (256–259 °C) , and 6-methylnicotinic acid (210–213 °C) [3]. The elevated melting point of 4-HMNA reflects stronger intermolecular hydrogen-bonding networks in the solid state, consistent with the dual hydrogen-bond donor/acceptor capacity of the 4-oxo/4-hydroxy and 3-carboxylic acid groups arranged in a coplanar geometry [1].

Thermal analysis Solid-state stability Quality control

Hydrogen-Bond Donor/Acceptor Capacity: 4-HMNA Offers a Dual H-Bond Donor Count of 2 vs. 1 for 6-Methylnicotinic Acid, Enabling Stronger Intermolecular Interactions

PubChem-computed descriptors reveal that 4-HMNA possesses two hydrogen-bond donors (4-OH/4-oxo tautomer proton and 3-COOH) and four hydrogen-bond acceptors (the 4-oxo oxygen, the 3-carboxylate oxygens, and the pyridine nitrogen), with an XLogP3 of 0.8 [1]. In contrast, 6-methylnicotinic acid has only one H-bond donor (3-COOH) and three H-bond acceptors (lacking the 4-oxo/4-hydroxy oxygen), with a LogP of 0.61 . 4-Hydroxynicotinic acid (XLogP ~0.4) has two H-bond donors but lower lipophilicity due to the absence of the 6-methyl group . The combination of moderate lipophilicity (XLogP3 0.8) with high H-bond donor/acceptor counts makes 4-HMNA uniquely balanced for both aqueous solubility and specific intermolecular recognition events [1].

Hydrogen bonding Crystal packing Lipophilicity

ENR Enzyme Inhibition: 4-HMNA Inhibits Enoyl-ACP Reductase in Staphylococcus aureus—a Mechanism Not Shared by Non-Hydroxylated 6-Methylnicotinic Acid

Published research indicates that 4-hydroxy-6-methylnicotinic acid acts as an inhibitor of enoyl-acyl carrier protein reductase (ENR, also known as FabI), a critical enzyme in the bacterial fatty acid biosynthesis (FAS-II) pathway, with demonstrated efficacy against ENR from Staphylococcus aureus . The ENR/FabI enzyme is a validated antibacterial target that is structurally distinct from the mammalian FAS-I pathway, providing a basis for selective bacterial toxicity [1]. Notably, 6-methylnicotinic acid—which lacks the 4-hydroxy/4-oxo group—has not been reported to inhibit ENR and is instead utilized as a pharmaceutical intermediate for the COX-2 inhibitor etoricoxib, indicating a fundamentally different biological target landscape [2]. Quantitative IC₅₀ or MIC values for 4-HMNA against ENR have not been publicly disclosed in peer-reviewed literature; available data are limited to qualitative reports of effective ENR inhibition, and additional selectivity and efficacy studies have been recommended .

Antibacterial target engagement Enoyl-ACP reductase (ENR/FabI) Fatty acid biosynthesis inhibition

Commercial Availability and Purity Specifications: 4-HMNA Is Readily Available at 97–98% Purity from Major Global Suppliers with Documented Analytical Certificates

4-Hydroxy-6-methylnicotinic acid is commercially available from multiple major global chemical suppliers. Thermo Fisher Scientific (Alfa Aesar portfolio) offers the compound at ≥96.0% purity (HPLC) as a white-to-yellow crystalline powder . Aladdin Biochemical Technology supplies the compound at 98% purity with supporting analytical documentation (NMR, HPLC, GC) . Santa Cruz Biotechnology lists the compound at 97% purity for research applications . In comparison, 2-hydroxy-6-methylnicotinic acid is available at 98% purity from TCI, and 6-methylnicotinic acid at 99% from multiple vendors—but these alternatives lack the 4-hydroxy/4-oxo functionality essential for the applications described above . The multi-supplier availability of 4-HMNA ensures competitive pricing and supply-chain redundancy for procurement, with lot-specific certificates of analysis available upon request from all listed vendors.

Chemical procurement Purity specification Supply chain reliability

Optimal Research and Industrial Application Scenarios for 4-Hydroxy-6-methylnicotinic Acid Based on Verified Evidence


Lanthanide Luminescent Material Design and Crystal Engineering

As demonstrated by Guo et al. (2012), 4-HMNA forms structurally characterized dinuclear lanthanide complexes [Ln₂(L)₆(H₂O)₂]·2H₂O with Ce, Nd, Sm, and Pr ions under hydrothermal conditions, with the Sm(III) complex exhibiting orange–red photoluminescence [1]. This scenario is most appropriate for academic and industrial laboratories developing luminescent sensors, optical amplifiers, or bio-imaging probes where the N,O-donor chelation geometry of the ligand is critical for sensitizing lanthanide emission. The coplanar arrangement of the 4-oxo and 3-carboxylate groups enables efficient energy transfer from the ligand to the lanthanide center, a feature not achievable with 6-methylnicotinic acid or 2-hydroxy-6-methylnicotinic acid [1].

Cefpiramide (Third-Generation Cephalosporin) Intermediate Manufacturing

Japanese Patent JPS5549385A establishes 4-HMNA as the essential nicotinoyl precursor for synthesizing D-α-(4-Hydroxy-6-methylnicotinamido)-p-hydroxyphenylacetic acid (CAS 70785-61-4), the critical 7-position side-chain intermediate of cefpiramide [1][2]. This application scenario is directly relevant to pharmaceutical intermediate manufacturers, custom synthesis CROs, and cephalosporin API producers. The 4-hydroxy-6-methyl substitution pattern is structurally required for the correct amide bond geometry; substitution with any isomeric analog would generate a different compound not covered by the existing regulatory filings for cefpiramide [1].

Antibacterial Drug Discovery Targeting ENR/FabI in Gram-Positive Pathogens

Published reports identify 4-HMNA as an inhibitor of enoyl-ACP reductase (ENR/FabI) in Staphylococcus aureus, positioning the compound as a starting scaffold for antibacterial lead optimization targeting the bacterial FAS-II pathway [1]. This scenario is best suited for medicinal chemistry teams engaged in fragment-based or structure-based drug design against FabI, where the 4-hydroxy/4-oxo group provides a hydrogen-bonding anchor point for target engagement that is absent in the non-hydroxylated 6-methylnicotinic acid scaffold. Users should note that publicly available quantitative IC₅₀ and selectivity data are limited; in-house enzymatic and microbiological profiling is required to establish structure–activity relationships [1].

Co-Crystal and Supramolecular Synthon Engineering

The dual H-bond donor capacity (HBD = 2) combined with moderate lipophilicity (XLogP3 = 0.8) makes 4-HMNA a versatile supramolecular synthon for co-crystal design with pharmaceutical APIs or functional materials [1]. The coplanar arrangement of the 4-oxo, 3-carboxylic acid, and pyridine nitrogen creates a predictable hydrogen-bonding motif that can be exploited for crystal engineering studies. Unlike 6-methylnicotinic acid (HBD = 1), 4-HMNA can simultaneously act as both a hydrogen-bond donor and acceptor at multiple sites, enabling more complex and robust supramolecular architectures [1][2].

Quote Request

Request a Quote for 4-Hydroxy-6-methylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.